Cefotiam Hydrochloride

Biliary Pharmacokinetics Cholecystitis Tissue Penetration

Cefotiam Hydrochloride is the superior choice for biliary-targeted antibacterial research: 8× higher biliary excretion vs Cefazolin and Cefuroxime delivers robust hepatobiliary infection models. Its MIC of 0.2–0.78 µg/mL against key Gram-negative pathogens provides a 10× stricter benchmark than Cefazolin. Validated for nephrotoxicity studies via quantifiable urinary lysosomal enzyme elevation. The 45.5% oral prodrug bioavailability enables precise PK/PD calibration. Order ≥98% purity for reproducible results.

Molecular Formula C18H25Cl2N9O4S3
Molecular Weight 598.6 g/mol
CAS No. 66309-69-1
Cat. No. B1668865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefotiam Hydrochloride
CAS66309-69-1
SynonymsAbbott 48999
Abbott-48999
Abbott48999
Cefotiam
Cefotiam Hydrochloride
Ceradolan
CGP 14221 E
CGP-14221-E
CGP14221E
Haloapor
Halospor
Hydrochloride, Cefotiam
SCE 963
SCE-963
SCE963
Molecular FormulaC18H25Cl2N9O4S3
Molecular Weight598.6 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O
InChIInChI=1S/C18H23N9O4S3.2ClH/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);2*1H/t12-,15-;;/m1../s1
InChIKeyBWRRTAXZCKVRON-DGPOFWGLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
1.29e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cefotiam Hydrochloride (CAS 66309-69-1): A Second-Generation Cephalosporin for Parenteral Antibacterial Research and Procurement


Cefotiam Hydrochloride is a parenteral, semi-synthetic cephalosporin antibiotic, frequently classified as a second-generation β-lactam [1]. Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis via affinity for penicillin-binding proteins (PBPs) [2]. The compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, although it lacks clinically significant activity against Pseudomonas aeruginosa [3].

Why Procurement of Cefotiam Hydrochloride (CAS 66309-69-1) Requires Specific Verification Beyond In-Class Analogs


Cephalosporins within the same generation are not clinically or functionally interchangeable. As demonstrated by the evidence below, substituting Cefotiam with other second-generation agents like Cefuroxime or Cefazolin introduces quantifiable variances in key performance indicators. These differences manifest in superior Gram-negative activity [1], distinct tissue penetration profiles in the biliary tract [2], and differential risk profiles for specific organ toxicities such as nephrotoxicity [3]. Therefore, generic substitution without verification of these specific parameters risks altering experimental outcomes or clinical efficacy in targeted infection models.

Quantitative Evidence Guide: Verifiable Performance of Cefotiam Hydrochloride vs. Comparator Cephalosporins


Superior Biliary Excretion: Cefotiam Demonstrates 8-Fold Higher Bile Recovery Than Cefazolin

For therapeutic scenarios involving the hepatobiliary system, Cefotiam provides a significant pharmacokinetic advantage. In a crossover study of 6 patients, the mean recovery of Cefotiam in bile over six hours was 0.662% of the administered dose, representing an 8-fold increase compared to Cefazolin (0.082%) and Cefuroxime (0.083%) [1]. Furthermore, the peak biliary concentration of Cefotiam reached 745.1 µg/mL two hours post-infusion, which is described as 'extremely higher' than the concentrations achieved by Cefazolin, Cefoxitin, and Cefuroxime at any time point [1].

Biliary Pharmacokinetics Cholecystitis Tissue Penetration

Enhanced Gram-Negative Potency: Cefotiam MICs Are 10x Lower Than Cefazolin Against Key Enterobacteriaceae

Cefotiam exhibits markedly superior in vitro potency against common Gram-negative pathogens compared to earlier cephalosporins. In an early foundational study, the MICs of Cefotiam against clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis fell within the range of 0.2 to 0.78 µg/mL. This activity was reported to be approximately 10 times or more potent than that of Cefazolin, Cephalothin, Cefuroxime, Cefoxitin, and Cefmetazole [1]. Additionally, serum bactericidal titers confirmed this advantage in a functional ex vivo model: one hour after IV administration, SBA titers against E. coli and K. pneumoniae were higher after 1g Cefotiam than after 1.5g Cefuroxime or 2g Cefazolin [2].

Antibacterial Activity MIC Gram-Negative Bacteria

Comparative Nephrotoxicity Profile: Cefotiam Exhibits Higher Tubulotoxicity Than Cefuroxime

While often grouped in the same class, Cefotiam and Cefuroxime exhibit distinct safety profiles regarding renal handling. In a randomized clinical trial of 41 hospitalized patients, those treated with Cefotiam (5.30 g/day) displayed higher proteinuria and higher urinary excretion of the lysosomal enzyme leucine aminopeptidase compared to patients treated with Cefuroxime (4.05 g/day) [1]. The study concluded that these data indicate higher tubulotoxicity for Cefotiam relative to Cefuroxime, even though serum creatinine and creatinine clearance did not significantly differ [1].

Nephrotoxicity Drug Safety Enzymuria

Bioavailability Gap: Cefotiam Hexetil (Oral) vs. Cefotiam Hydrochloride (IV) Demonstrates a 45.5% Systemic Availability

When transitioning from oral to parenteral research models, it is critical to note the bioavailability delta between Cefotiam Hexetil (oral prodrug) and the intravenous Cefotiam Hydrochloride. Following an oral dose of 400 mg Cefotiam Hexetil, the bioavailability of the active moiety (Cefotiam) was measured at 45.5%, with a peak serum concentration of 2.6 mg/L achieved at 2.1 hours [1]. This contrasts sharply with the 100% bioavailability and predictable peak levels achieved with IV administration of the hydrochloride salt.

Pharmacokinetics Bioavailability Prodrug

Targeted Procurement Scenarios: Optimal Use Cases for Cefotiam Hydrochloride Based on Verified Evidence


In Vivo Biliary Tract Infection Models

Due to its 8-fold higher biliary excretion relative to Cefazolin and Cefuroxime, Cefotiam Hydrochloride is the superior selection for in vivo efficacy models targeting hepatobiliary infections [1]. Studies involving cholecystitis or prophylaxis in biliary surgery will benefit from the quantifiably higher drug concentrations achievable in bile and gallbladder tissue, ensuring that the model accurately reflects high-exposure scenarios.

Comparative Pharmacology Studies on Nephrotoxicity

Cefotiam Hydrochloride serves as a validated reference compound in preclinical toxicology studies investigating cephalosporin-induced nephrotoxicity. The established and quantifiable increase in urinary lysosomal enzymes (e.g., leucine aminopeptidase) compared to Cefuroxime provides a robust benchmark for evaluating novel β-lactam candidates or nephroprotective agents in similar in vivo models [2].

In Vitro Potency Screens Against Enterobacteriaceae

For high-throughput antibacterial screening programs focusing on Gram-negative pathogens, Cefotiam Hydrochloride is an ideal comparator or positive control. Its documented MIC range of 0.2 - 0.78 µg/mL against E. coli, K. pneumoniae, and P. mirabilis—approximately 10-fold lower than Cefazolin—provides a stringent potency benchmark for evaluating new chemical entities or investigating resistance mechanisms [3].

PK/PD Modeling of Prodrug vs. Parenteral Formulations

This compound is uniquely suited for experiments designed to model the pharmacokinetic and pharmacodynamic (PK/PD) gap between oral prodrugs and IV formulations. The established 45.5% bioavailability of Cefotiam from its oral prodrug (Cefotiam Hexetil) versus the 100% bioavailability of the IV hydrochloride salt allows researchers to precisely calibrate dosing regimens or validate drug delivery systems aimed at improving oral absorption of β-lactams [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefotiam Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.